(4-Methoxy-3-methylphenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to (4-Methoxy-3-methylphenyl)methanamine often involves condensation reactions, Schiff base formation, and reduction processes. For instance, Shimoga et al. (2018) described the synthesis of a compound via polyphosphoric acid condensation route, highlighting the efficiency and high yield of such methods (Shimoga, Shin, & Kim, 2018). Additionally, Ajibade and Andrew (2021) reported the synthesis of molecular structures through the reduction of Schiff bases, demonstrating the versatility of synthesis approaches for compounds with methoxy and methylphenyl groups (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various spectroscopic and crystallographic techniques. The presence of methoxy and methyl groups influences the molecular geometry, as seen in compounds analyzed by X-ray crystallography and spectroscopy. For example, compounds studied by Moser et al. (2005) and Umarani et al. (2018) highlight the influence of substituents on molecular conformation and intermolecular interactions, as well as the stability of these molecules in different environments (Moser, Bertolasi, & Vaughan, 2005); (Umarani, Thiruvalluvar, & Raja, 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds like (4-Methoxy-3-methylphenyl)methanamine can be illustrated through their involvement in various chemical reactions. Compounds with methoxy and methylphenyl groups participate in charge transfer, Schiff base reactions, and can act as chemosensors or intermediates in synthetic pathways. Tharmaraj et al. (2012) discussed a chemosensor based on a structurally similar compound, indicating the specificity and sensitivity of these molecules toward metal ions (Tharmaraj, Devi, & Pitchumani, 2012).
Scientific Research Applications
Synthesis and Characterization
(4-Methoxy-3-methylphenyl)methanamine and related compounds have been the subject of various synthetic and characterization studies, emphasizing their relevance in the scientific community. For instance, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized successfully through a high yielding reaction, indicating the compound's potential for various applications. The synthesized compound was characterized using advanced spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, ensuring a comprehensive understanding of its properties (Shimoga, Shin, & Kim, 2018).
Applications in Sensor Development
The development of sensors utilizing compounds similar to (4-Methoxy-3-methylphenyl)methanamine has been a significant area of research. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine was identified as a highly selective chemosensor for silver ions in a methanol-water mixture. The strong fluorescent enhancement observed upon binding to Ag(+) ions is attributed to an increase in intramolecular charge transfer, demonstrating the compound's potential in sensor technology. The mechanism proposed was strongly supported by TD-DFT calculations, underscoring the compound's sensitivity and selectivity (Tharmaraj, Devi, & Pitchumani, 2012).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
(4-methoxy-3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSESTXOSTZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630458 | |
Record name | 1-(4-Methoxy-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)methanamine | |
CAS RN |
108125-07-1 | |
Record name | 1-(4-Methoxy-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-3-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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